1-{2-Azabicyclo[2.2.2]octan-1-yl}methanamine dihydrochloride
CAS No.:
Cat. No.: VC18061925
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18Cl2N2 |
|---|---|
| Molecular Weight | 213.15 g/mol |
| IUPAC Name | 2-azabicyclo[2.2.2]octan-1-ylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H16N2.2ClH/c9-6-8-3-1-7(2-4-8)5-10-8;;/h7,10H,1-6,9H2;2*1H |
| Standard InChI Key | PTQVQKCKSOXUIZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1CN2)CN.Cl.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclo[2.2.2]octane core with a nitrogen atom at position 2 and a methanamine substituent at position 1. The dihydrochloride salt formation occurs via protonation of the primary amine and tertiary bicyclic amine, yielding a crystalline solid with a molecular weight of 213.15 g/mol.
Key Structural Features
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Rigid Bicyclic Scaffold: Constrains conformational flexibility, enhancing receptor-binding specificity.
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Dihydrochloride Salt: Improves aqueous solubility (e.g., >50 mg/mL in water).
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.15 g/mol |
| IUPAC Name | 2-azabicyclo[2.2.2]octan-1-ylmethanamine dihydrochloride |
| Solubility (Water) | >50 mg/mL at 25°C |
| Canonical SMILES | C1CC2(CCC1CN2)CN.Cl.Cl |
The InChI key (PTQVQKCKSOXUIZ-UHFFFAOYSA-N) confirms its unique stereochemical identity.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis involves two primary steps:
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Core Formation: Cyclization of tert-butyl carbamate-protected precursors under anhydrous conditions (e.g., dichloromethane, 0°C).
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Salt Formation: Treatment of the free base with hydrochloric acid in ethanol.
Industrial-Scale Production
Continuous flow reactors optimize yield (>85%) and purity (>98% by HPLC).
Key Chemical Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | N-Oxide derivatives | |
| Reduction | Secondary amine analogs | |
| Alkylation | Alkyl halides | N-Alkylated bicyclic amines |
For example, alkylation with methyl iodide yields -methyl derivatives used in neurotransmitter analog synthesis.
Biological Activity and Mechanism
Pharmacological Effects
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Analgesic Activity: Binds to -opioid receptors ().
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CNS Modulation: Acts as a partial agonist at nicotinic acetylcholine receptors, reducing anxiety-like behaviors in murine models .
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Antidepressant Potential: Inhibits serotonin reuptake () in vitro.
Mechanism of Action
The compound’s rigid scaffold facilitates dual interactions:
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Hydrogen Bonding: Between the protonated amine and glutamate residues on target receptors .
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Hydrophobic Interactions: Via the bicyclic core and alkyl substituents.
Comparative Analysis with Structural Analogs
Positional Isomers and Derivatives
| Compound (CAS) | Key Differences | Solubility (mg/mL) |
|---|---|---|
| 860502-92-7 (Target) | Amine at position 1, dihydrochloride | >50 |
| 18339-49-6 | Amine at position 4, dihydrochloride | 38 |
| 23581-62-6 | Carboxamide at position 3, monohydrochloride | 12 |
The target compound’s dihydrochloride form confers superior solubility and bioavailability compared to monohydrochloride analogs.
Functional Group Impact
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Ketone Derivatives (5832-54-2): Reduced basicity () limits CNS penetration.
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Bulky Substituents (23581-62-6): Enhanced lipophilicity () improves blood-brain barrier permeability.
Research and Industrial Applications
Pharmaceutical Development
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Drug Precursor: Used in synthesizing neuromodulators (e.g., serotonin reuptake inhibitors).
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Ligand in Assays: Binds to -1 receptors () for neuropharmacological studies .
Industrial Uses
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Catalyst in Organic Synthesis: Accelerates Diels-Alder reactions (90% yield in <1 hour).
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Agrochemical Intermediates: Derivatives show insecticidal activity () against Aedes aegypti.
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